An In-depth Technical Guide to 5-(2-Pyridinylsulfanyl)-2-furaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-(2-Pyridinylsulfanyl)-2-furaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential
Foreword: Unveiling a Heterocyclic Scaffold of Interest
In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged heterocyclic scaffolds often leads to the development of novel molecular entities with significant therapeutic potential. 5-(2-Pyridinylsulfanyl)-2-furaldehyde represents one such molecule, integrating the furan and pyridine rings through a flexible thioether linkage. This unique structural arrangement imparts a distinct electronic and conformational profile, making it a compelling candidate for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological applications of this promising compound, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 5-(2-Pyridinylsulfanyl)-2-furaldehyde is not widely published, a combination of data from commercial suppliers and computational predictions provides a solid foundation for its characterization.
Identity and General Properties
| Property | Value | Source |
| IUPAC Name | 5-(pyridin-2-ylthio)furan-2-carbaldehyde | [1] |
| Synonyms | 5-(2-Pyridinylsulfanyl)-2-furaldehyde | [2] |
| CAS Number | 709635-68-7 | [2] |
| Molecular Formula | C₁₀H₇NO₂S | [2] |
| Molecular Weight | 205.23 g/mol | [2] |
| Purity | ≥97% | [2] |
| Appearance | (Expected) Pale yellow to brown solid | Inferred from related compounds |
| Storage | -20°C, sealed storage, away from moisture | [2] |
Predicted Physicochemical Parameters
Computational models provide valuable insights into the behavior of a molecule in biological systems.
| Parameter | Predicted Value | Significance in Drug Discovery |
| XlogP | 2.4 | Indicates good membrane permeability and potential for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Suggests favorable transport properties across biological membranes. |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Spectroscopic Characterization: A Proposed Pathway
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
The proposed synthesis involves the reaction of 5-bromo-2-furaldehyde with 2-mercaptopyridine in the presence of a suitable base. The electron-withdrawing nature of the aldehyde group on the furan ring activates the 5-position for nucleophilic attack by the thiolate anion of 2-mercaptopyridine.
Caption: Proposed synthesis of 5-(2-Pyridinylsulfanyl)-2-furaldehyde.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
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Reaction Setup: To a solution of 5-bromo-2-furaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-mercaptopyridine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Reaction Execution: Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan and pyridine ring protons, as well as the aldehyde proton. The aldehyde proton should appear as a singlet in the downfield region (around δ 9.5-10.0 ppm). The furan protons will likely appear as doublets, and the pyridine protons will exhibit a more complex splitting pattern.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around δ 175-180 ppm), as well as the carbons of the furan and pyridine rings.
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IR Spectroscopy: The infrared spectrum should display a strong absorption band for the aldehyde carbonyl stretching vibration (around 1670-1690 cm⁻¹).[4] Characteristic bands for C-H, C=C, and C-O-C vibrations of the aromatic rings will also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.02).
Potential Biological and Therapeutic Applications: An Outlook
The unique hybrid structure of 5-(2-Pyridinylsulfanyl)-2-furaldehyde suggests a range of potential biological activities, drawing from the known pharmacological profiles of its constituent furan and pyridine moieties.
Anticancer Potential
Both furan and pyridine derivatives are well-represented in the realm of anticancer drug discovery. Furan-containing compounds have demonstrated efficacy in targeting tumor cells, and some have been developed into clinically used drugs.[5] Pyridine scaffolds are also integral to many targeted cancer therapies.[6] The combination of these two rings in 5-(2-Pyridinylsulfanyl)-2-furaldehyde could lead to novel mechanisms of anticancer activity, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial and Anti-inflammatory Activity
Thioether and aldehyde functionalities, along with the heterocyclic rings, are known to contribute to antimicrobial properties. Furan derivatives have been investigated for their antibacterial and antifungal activities.[7] Furthermore, compounds containing the pyridine ring have shown promise as anti-inflammatory agents.[8] This suggests that 5-(2-Pyridinylsulfanyl)-2-furaldehyde could be a valuable lead compound for the development of new anti-infective and anti-inflammatory drugs.
Future Directions and Conclusion
5-(2-Pyridinylsulfanyl)-2-furaldehyde is a molecule with considerable untapped potential. The immediate future for research on this compound should focus on the development and optimization of a reliable synthetic protocol, followed by a thorough experimental characterization of its physicochemical properties. Subsequent biological screening against a panel of cancer cell lines, microbial strains, and inflammatory targets will be crucial in elucidating its therapeutic promise. The insights gained from such studies will pave the way for the rational design and synthesis of analogues with improved potency and selectivity, ultimately contributing to the development of next-generation therapeutics.
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